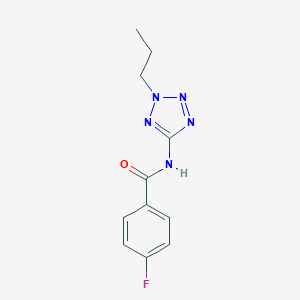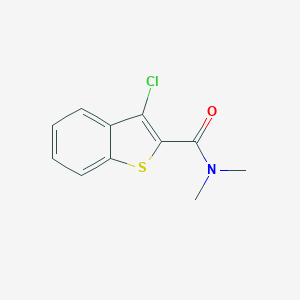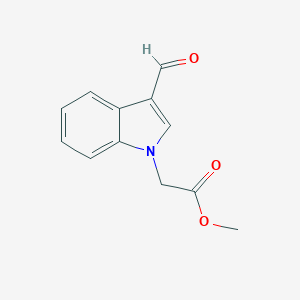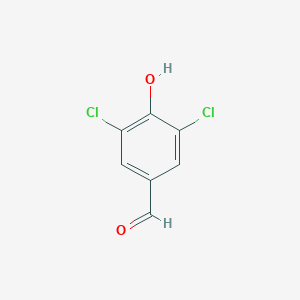![molecular formula C14H15NO B186936 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one CAS No. 24123-89-5](/img/structure/B186936.png)
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of benzaldehyde with 1-azabicyclo[2.2.2]octan-3-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction could produce benzyl derivatives .
Scientific Research Applications
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: A structurally related compound with similar chemical properties.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Known for its role in the synthesis of tropane alkaloids.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential in various research fields highlight its significance .
Properties
CAS No. |
24123-89-5 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(2E)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/b13-10+ |
InChI Key |
RBGFDYWXBIXLSF-JLHYYAGUSA-N |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3 |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=C3 |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3 |
Key on ui other cas no. |
24123-89-5 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)

![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)




